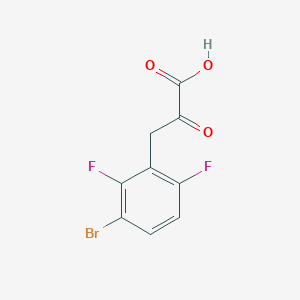
3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H5BrF2O3 This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2,6-difluorophenylboronic acid with appropriate reagents to introduce the keto and carboxylic acid functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The keto group can be reduced to an alcohol, and the carboxylic acid group can be oxidized to other functional groups.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can yield alcohols.
Aplicaciones Científicas De Investigación
3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The keto and carboxylic acid groups can participate in various biochemical reactions, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,6-difluorophenylboronic acid: Shares the bromine and fluorine substitution pattern but lacks the keto and carboxylic acid groups.
3-(3-Bromo-2,6-difluorophenyl)-2-propenoic acid: Similar structure but with a propenoic acid group instead of a keto group.
Uniqueness
3-(3-Bromo-2,6-difluorophenyl)-2-oxopropanoic acid is unique due to the combination of bromine, fluorine, keto, and carboxylic acid groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Propiedades
Fórmula molecular |
C9H5BrF2O3 |
|---|---|
Peso molecular |
279.03 g/mol |
Nombre IUPAC |
3-(3-bromo-2,6-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5BrF2O3/c10-5-1-2-6(11)4(8(5)12)3-7(13)9(14)15/h1-2H,3H2,(H,14,15) |
Clave InChI |
VSXJDWFWEQJAOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)CC(=O)C(=O)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)

![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)

![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)




![3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)
